5-Benzyl-2-methyl-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine
CAS No.:
Cat. No.: VC17550310
Molecular Formula: C14H16N2O
Molecular Weight: 228.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H16N2O |
|---|---|
| Molecular Weight | 228.29 g/mol |
| IUPAC Name | 5-benzyl-2-methyl-6,7-dihydro-4H-[1,3]oxazolo[4,5-c]pyridine |
| Standard InChI | InChI=1S/C14H16N2O/c1-11-15-13-10-16(8-7-14(13)17-11)9-12-5-3-2-4-6-12/h2-6H,7-10H2,1H3 |
| Standard InChI Key | KOMXAZILEDFMMD-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NC2=C(O1)CCN(C2)CC3=CC=CC=C3 |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s core consists of a partially saturated pyridine ring fused to an oxazole moiety, with a benzyl group at position 5 and a methyl group at position 2. This arrangement confers distinct electronic and steric properties:
-
Benzyl substituent: Enhances lipophilicity, potentially improving blood-brain barrier penetration for central nervous system (CNS)-targeted applications.
-
Methyl group: Introduces steric hindrance, which may influence binding affinity to biological targets.
-
Oxazole ring: Provides a nitrogen- and oxygen-rich environment for hydrogen bonding and coordination chemistry.
Table 1: Key Physicochemical Properties
| Property | Value/Description |
|---|---|
| Molecular Formula | C₁₄H₁₆N₂O |
| Molecular Weight | 228.29 g/mol |
| Appearance | Crystalline solid (hypothesized) |
| Solubility | Soluble in DMSO, THF; limited in water |
| Stability | Hygroscopic; stable under inert gases |
Synthesis and Chemical Reactivity
Synthetic Routes
Synthesis typically involves multi-step protocols under controlled conditions to ensure regioselectivity and purity. A representative pathway includes:
-
Ring Formation: Cyclocondensation of N-benzyl-3-aminopyridine derivatives with carbonyl sources (e.g., triphosgene) to form the oxazole ring.
-
Methylation: Introduction of the methyl group via nucleophilic substitution or Friedel-Crafts alkylation.
-
Hydrogenation: Partial saturation of the pyridine ring using palladium on carbon (Pd/C) under hydrogen atmosphere.
Critical parameters:
-
Temperature: Reactions often proceed at 0–5°C to minimize side products.
-
Solvents: Tetrahydrofuran (THF) and dimethylformamide (DMF) are preferred for their ability to dissolve intermediates.
-
Atmosphere: Inert gases (N₂, Ar) prevent oxidation of sensitive intermediates.
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Cyclization | Triphosgene, DCM, 0°C | 65–70 |
| Methylation | CH₃I, K₂CO₃, DMF | 80–85 |
| Hydrogenation | 10% Pd/C, H₂ (1 atm), EtOH | 90–95 |
Reactivity Profile
The compound exhibits diverse reactivity:
-
Benzyl Group: Susceptible to hydrogenolysis (Pd/C, H₂) for deprotection or functionalization.
-
Oxazole Nitrogen: Participates in coordination complexes with transition metals (e.g., Cu²⁺, Fe³⁺).
-
Pyridine Ring: Undergoes electrophilic substitution at position 4 when activated by the oxazole’s electron-donating effects.
Biological Activities and Hypothesized Mechanisms
Neurological Targets
Structural analogs of oxazolo-pyridines are known to interact with GABAₐ receptors and serotonin transporters. While direct evidence for 5-benzyl-2-methyl-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine is lacking, its lipophilicity and heterocyclic core suggest potential affinity for:
-
Ion Channels: Modulation of voltage-gated sodium or calcium channels implicated in epilepsy and neuropathic pain.
-
Monoamine Oxidase (MAO): Inhibition of MAO-B could align with anti-Parkinsonian effects observed in related compounds.
Future Directions and Challenges
Optimization Strategies
-
Bioisosteric Replacement: Substituting the oxazole oxygen with sulfur (yielding thiazolo analogs) may enhance metabolic stability.
-
Prodrug Design: Esterification of the methyl group could improve oral bioavailability.
Research Gaps
-
In Vivo Studies: Lack of pharmacokinetic and toxicity data in animal models.
-
Target Identification: High-throughput screening needed to elucidate precise molecular targets.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume